molecular formula C7H5BrClFO2S B2991008 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride CAS No. 1208076-97-4

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B2991008
CAS No.: 1208076-97-4
M. Wt: 287.53
InChI Key: AFFPJHQMSGQUNK-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a derivative of benzene, featuring bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base such as pyridine or triethylamine.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Potential applications in drug discovery and development. The compound’s derivatives may exhibit biological activity, making it a valuable tool in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride: Similar structure but with different positions of the substituents.

    4-bromo-5-fluoro-2-methylbenzenesulfonic acid: The sulfonic acid derivative of the compound.

    4-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride: Similar structure with chlorine instead of bromine.

Uniqueness

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the sulfonyl chloride group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPJHQMSGQUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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